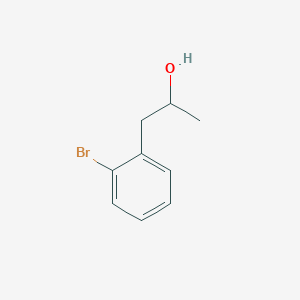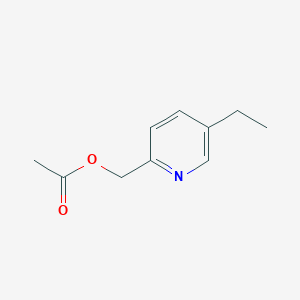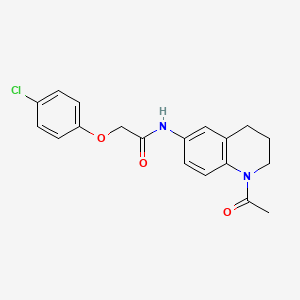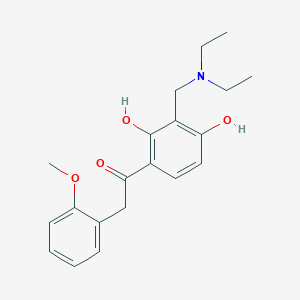
4-Bromo-6-fluoro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-6-fluoro-2,3-dihydro-1H-indene often involves complex reactions, including halogenation, cyclization, and substitution reactions. For instance, the synthesis of similar brominated indenes can be achieved through reactions starting from dimethyl bi-1H-indene derivatives, demonstrating the role of halogen atoms in modifying the properties of the indene compounds (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted indenes has been extensively studied, revealing insights into their crystal structures and the impact of substitution on molecular configuration. The single crystal analysis provides a foundation for understanding the structural arrangement and the defective tightness compared with precursor molecules (Chen et al., 2010).
Chemical Reactions and Properties
Brominated and fluorinated indenes participate in various chemical reactions, including photochromic and photomagnetic properties, which are significantly influenced by the substitution of hydrogen atoms in the methyl group on the benzene rings with halogens (Chen et al., 2010). Such reactions underline the compound's versatility in chemical syntheses and its potential applications in materials science.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of halogen-substituted indenes are crucial for their application in chemical syntheses. The detailed analysis of these properties is essential for understanding the conditions under which these compounds can be manipulated and used in various chemical reactions.
Chemical Properties Analysis
The chemical properties of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene, including its reactivity with other chemical species, stability under different conditions, and potential for further functionalization, are vital for its application in organic synthesis. Studies on related compounds illustrate the impact of halogen substitution on the chemical behavior and reactivity of indenes, offering insights into their potential uses in developing new chemical entities or materials (Chen et al., 2010).
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Derivatives Synthesis
4-Bromo-6-fluoro-2,3-dihydro-1H-indene serves as a versatile substrate in organic synthesis, particularly in the formation of cyclic compounds and the study of reaction mechanisms. The bromofluorocarbene adduct of indene, for example, is pivotal in generating cyclic allenes through the Doering–Moore–Skattebol reaction. This process facilitates the production of enantiomerically pure precursors for six-membered cyclic allenes, enabling the exploration of stereochemical courses in organic synthesis. The synthesis involves treating enantiomerically resolved indene derivatives with methyllithium to yield [4+2] cycloadducts, revealing insights into the stereochemical dynamics of these reactions (Christl et al., 2006).
Photovoltaic Applications
In the realm of materials science, derivatives of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene have been investigated for their potential in enhancing the efficiency of organic solar cells. Specifically, compounds incorporating the structural motif of indene have shown promise in the design of non-fullerene small molecular acceptors. These materials are crucial for developing high-performance organic photovoltaic devices, where the fine-tuning of electronic properties can lead to improved power conversion efficiencies. Research into indenothiophene-based acceptor molecules, for instance, underscores the importance of structural modifications in optimizing optoelectronic properties and achieving superior photovoltaic performance (Afzal et al., 2020).
Advanced Material Synthesis
The synthesis and characterization of brominated derivatives of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene have contributed to the development of photochromic materials and the exploration of their properties. For instance, the synthesis of brominated 6,6′-Dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones has paved the way for studying the impact of halogen substitution on the photochromic and photomagnetic behaviors of these compounds. Such research not only extends the chemical repertoire of indene derivatives but also enhances our understanding of how structural modifications can influence the functional properties of organic materials (Chen et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Wirkmechanismus
Target of Action
The primary targets of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene are currently unknown
Mode of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives interact with multiple targets, leading to various changes in cellular functions .
Biochemical Pathways
Indole derivatives are known to interact with multiple receptors, suggesting that they may affect various biochemical pathways
Result of Action
The molecular and cellular effects of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene’s action are currently unknown . Given the broad range of biological activities of indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
4-bromo-6-fluoro-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXCCNOTVOBZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1379359-18-8 |
Source


|
| Record name | 4-bromo-6-fluoro-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)

![N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2483611.png)
amine hydrochloride](/img/structure/B2483612.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2483613.png)

![(2-(4-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2483619.png)
![2,3-Dihydrofuro[2,3-b]quinolin-4-amine](/img/structure/B2483621.png)
![Ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2483623.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide](/img/structure/B2483624.png)
![1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2483625.png)